molecular formula C17H24BrN3O3 B11505064 Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate

Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate

Cat. No.: B11505064
M. Wt: 398.3 g/mol
InChI Key: XSLXZBFFCBQGNX-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a carbamoyl group attached to a brominated methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound, particularly at the piperazine ring or the carbamoyl group.

    Hydrolysis Products: The corresponding carboxylic acid and piperazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{2-[(3-chloro-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
  • Ethyl 4-{2-[(3-fluoro-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
  • Ethyl 4-{2-[(3-iodo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate

Uniqueness

Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C17H24BrN3O3

Molecular Weight

398.3 g/mol

IUPAC Name

ethyl 4-[3-(3-bromo-4-methylanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H24BrN3O3/c1-3-24-17(23)21-10-8-20(9-11-21)7-6-16(22)19-14-5-4-13(2)15(18)12-14/h4-5,12H,3,6-11H2,1-2H3,(H,19,22)

InChI Key

XSLXZBFFCBQGNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)Br

Origin of Product

United States

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